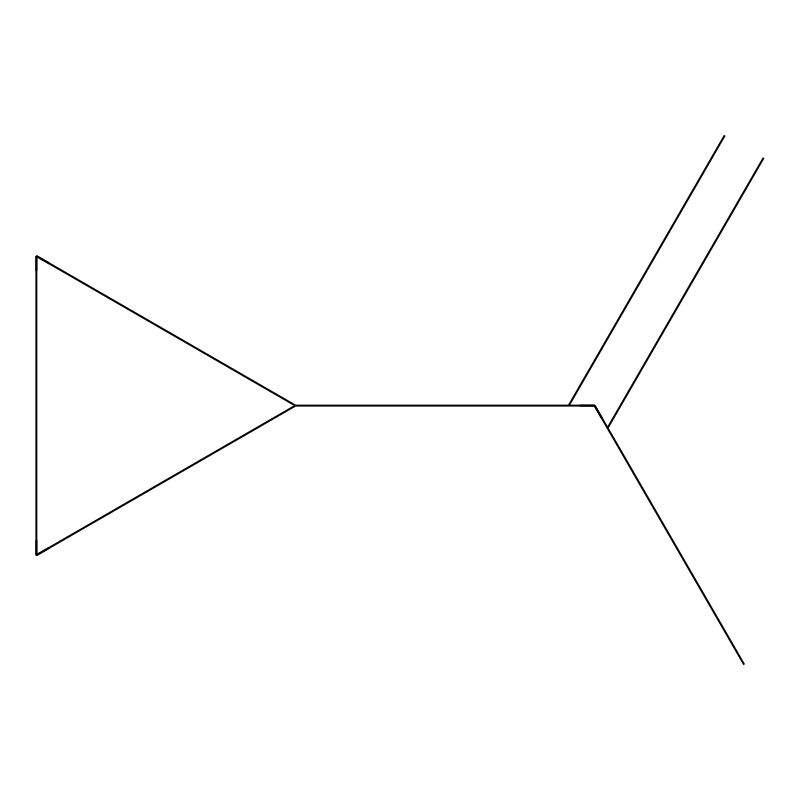

Isopropenylcyclopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Precursor for Complex Molecules

The presence of both a cyclopropane ring and an isopropenyl group makes IPC an interesting building block for organic synthesis. The cyclopropane ring can be opened and manipulated to create various carbon skeletons, which are the basic frameworks of many complex molecules. Additionally, the isopropenyl group can participate in various reactions to introduce functionalities like double bonds or new carbon chains. This versatility makes IPC a potential starting material for synthesizing more complex natural products or drug candidates [1].

Here, researchers explore the use of IPC derivatives for natural product synthesis [1]: ""

Studying Strain and Reactivity in Cyclopropane Rings

The cyclopropane ring in IPC is a three-membered ring, which creates inherent angle strain in the molecule. This strain makes the cyclopropane ring more reactive compared to other carbon-carbon single bond linkages. Scientists can use IPC as a model system to study the reactivity patterns associated with cyclopropane rings. This knowledge can be applied to understanding the behavior of other cyclopropane-containing molecules, which are found in various natural products and pharmaceuticals [2].

A study investigating the reactivity of IPC and its derivatives can be found here [2]: ""

Potential Applications in Material Science

There is limited research available on the application of IPC in material science, but some studies explore the reactivity of similar cyclopropane-containing molecules for polymer synthesis [3]: ""

Isopropenylcyclopropane is an organic compound with the molecular formula C₆H₁₀ and a molecular weight of approximately 82.14 g/mol. It features a cyclopropane ring substituted with an isopropenyl group, which consists of a vinyl group (–CH=CH₂) attached to a propyl group (–CH(CH₃)₂). This unique structure contributes to its reactivity and potential applications in various chemical processes.

- Addition Reactions: It reacts with arylsulfenyl chlorides, where the addition can vary based on the polarity of the medium, leading to different products depending on the reaction conditions .

- Oxidation: The compound can be oxidized using various reagents, resulting in different functional groups being introduced into the molecule.

- Thermal Rearrangement: Isopropenylcyclopropane can undergo thermal rearrangements, converting into cyclopentenes and benzocycloheptenes, showcasing its versatility in synthetic applications.

Several methods exist for synthesizing isopropenylcyclopropane:

- Base-Induced Eliminations: One method involves base-induced 1,3-elimination from γ-epoxy ketones, leading to the formation of isopropenylcyclopropane derivatives .

- Conformational Studies: Ab initio computational studies have been employed to optimize the geometry of isopropenylcyclopropane, aiding in understanding its synthesis and reactivity .

Isopropenylcyclopropane has several applications in organic synthesis, particularly in:

- Synthetic Chemistry: It serves as a building block for more complex molecules due to its reactive double bond and cyclopropane ring.

- Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

Isopropenylcyclopropane shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclopropene | Cyclopropane with a double bond | Highly reactive due to the strained ring |

| Vinylcyclopropane | Cyclopropane with a vinyl group | Used in polymer synthesis |

| Methylenecyclopropane | Cyclopropane with a methylene | Exhibits different reactivity patterns |

Isopropenylcyclopropane is unique due to its combination of an isopropenyl group and a cyclopropane ring, which allows for diverse chemical reactivity not observed in simpler analogs. This distinctiveness makes it an interesting subject for further research in synthetic organic chemistry.

Isopropenylcyclopropane (CAS 4663-22-3) was first synthesized in the mid-20th century during investigations into strained cyclic hydrocarbons. Early work by Van Volkenburgh, Greenlee, Derfer, and Boord in 1949 demonstrated its preparation via dehydration of dimethylcyclopropylcarbinol using sulfuric acid. The compound’s systematic IUPAC name, prop-1-en-2-ylcyclopropane, reflects its structure: a cyclopropane ring substituted with an isopropenyl group (-CH₂C(CH₂)=CH₂). Alternative names include 1-methylethenylcyclopropane and 2-cyclopropylpropene, though the IUPAC designation remains standard in modern literature.

Structural Characteristics and Molecular Geometry

Isopropenylcyclopropane (C₆H₁₀) features a unique combination of a highly strained cyclopropane ring and a conjugated isopropenyl group. Key structural attributes include:

Molecular Geometry

- Cyclopropane ring: Bond angles of ~60°, deviating significantly from the tetrahedral ideal, result in substantial angle strain.

- Isopropenyl substituent: The sp²-hybridized carbon in the vinyl group creates partial conjugation with the cyclopropane ring, influencing reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₀ | |

| Molecular weight | 82.14 g/mol | |

| Boiling point | 70°C (343.5 K) | |

| Density (20°C) | 0.752 g/mL | |

| Refractive index (n²⁰D) | 1.426 |

The SMILES notation CC(=C)C1CC1 and InChIKey MKPHNILWOMCVTH-UHFFFAOYSA-N provide unambiguous representations of its structure. X-ray crystallography and infrared spectroscopy have been employed to validate its geometry, particularly the interplay between ring strain and substituent effects.

Role in Modern Organic Chemistry Research

Isopropenylcyclopropane serves as a model system for studying:

- Strain-driven reactivity: The cyclopropane ring’s instability facilitates ring-opening reactions, such as electrocyclic rearrangements and [2+1] cycloadditions.

- Conjugation effects: The isopropenyl group’s ability to delocalize electrons modulates reaction pathways, enabling selective functionalization.

- Synthetic intermediates: Its utility in constructing complex molecules, including natural products and polymers, has been documented in catalytic and stoichiometric transformations.

Isopropenylcyclopropane, also known as 1-methylethenylcyclopropane or 2-cyclopropyl-1-propene (CAS: 4663-22-3), is a bicyclic organic compound with the molecular formula C₆H₁₀ and a molecular weight of 82.15 g/mol [5]. The synthesis of this compound has been a subject of interest in organic chemistry due to its unique structural features and reactivity . Classical approaches to synthesizing isopropenylcyclopropane typically involve the formation of the cyclopropane ring through various cyclopropanation reactions [7].

The Simmons-Smith reaction represents one of the most fundamental classical approaches for cyclopropanation leading to isopropenylcyclopropane synthesis [8]. This reaction involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple to generate a zinc carbenoid species that reacts with alkenes to form cyclopropanes [11]. The reaction proceeds through a "butterfly-type" transition structure, allowing for stereospecific conversion of alkenes to cyclopropanes [2]. The zinc carbenoid intermediate delivers the methylene group to both carbons of the alkene simultaneously, preserving the configuration of the double bond in the product [12].

Several modifications of the original Simmons-Smith reagent have been developed to improve reactivity and selectivity [7]. The Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane, has proven particularly effective for cyclopropanation of polymerizable olefins [7] [8]. Denmark's research revealed that chloro-substituted reagents (generated from Et₂Zn and ClCH₂I) exhibit higher reactivity than iodo-substituted counterparts [7]. Additionally, Charette demonstrated that bipy·Zn(CH₂I)₂ complexes offer advantages in terms of isolation and storage stability [7].

Another classical approach involves the use of diazo compounds as carbene precursors [9]. When exposed to light (photolysis), diazomethane (CH₂N₂) generates methylene carbene, which can add to alkenes to form cyclopropanes [8]. However, this method presents challenges due to the explosive nature and toxicity of diazomethane [21]. The reaction of diazo compounds with transition metals to form metal carbenes represents a more controlled alternative for cyclopropanation reactions [10].

The table below summarizes key classical cyclopropanation approaches applicable to isopropenylcyclopropane synthesis:

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Simmons-Smith | CH₂I₂, Zn-Cu | None | Stereospecific, preserves alkene configuration [11] [12] |

| Furukawa modification | CH₂I₂, Et₂Zn | None | Higher reactivity, suitable for polymerizable olefins [7] |

| Diazo decomposition | CH₂N₂ | Light or heat | Direct carbene formation, hazardous reagents [8] |

| Metal-catalyzed diazo decomposition | Diazo compounds | Transition metals (Rh, Cu) | Controlled carbene formation and delivery [10] |

| Dihalocarbene | CHCl₃ or CHBr₃, strong base | None | Forms dihalocyclopropanes, requires dehalogenation [8] |

A specific synthetic route to isopropenylcyclopropane involves the reaction of cyclopropylcarbinol with phosphorus tribromide to form cyclopropylmethyl bromide, which is then treated with a strong base such as potassium tert-butoxide . Another documented approach involves the dehydration of dimethylcyclopropylcarbinol to yield 2-cyclopropylpropene (isopropenylcyclopropane) [30]. This method has been reported to achieve yields exceeding 70% under optimized conditions using concentrated sulfuric acid as the dehydrating agent [30].

Stereoselective Synthesis of Isopropenylcyclopropanes

The stereoselective synthesis of isopropenylcyclopropanes represents a significant advancement in synthetic methodology, allowing for the controlled formation of specific stereoisomers [24]. These approaches are crucial for applications requiring precise stereochemical control, such as in the synthesis of bioactive compounds and pharmaceutical intermediates [3].

One efficient stereoselective route toward isopropenylcyclopropanes involves the regio- and stereoselective hydroxy-directed cyclopropanation of corresponding dienols [24]. This approach takes advantage of the directing effect of hydroxyl groups to control the facial selectivity of the cyclopropanation reaction [2]. The hydroxyl group coordinates with the zinc carbenoid reagent, directing the delivery of the methylene group to the same face of the alkene, resulting in high stereoselectivity [6]. This method has been successfully applied to obtain secondary cis-isopropenylcyclopropylcarbinols with excellent stereochemical control [24].

Another stereoselective approach utilizes bicyclic cyclopropyl lactones derived from intramolecular cyclopropanation of allylic diazoacetates [24]. This method involves the formation of a cyclic intermediate that undergoes stereoselective cyclopropanation, followed by further transformations to yield the desired isopropenylcyclopropane derivatives [3]. The stereochemical outcome is controlled by the rigid bicyclic structure, which restricts the conformational flexibility of the substrate during the cyclopropanation step [2].

The diastereoselective hydroboration of isopropenylcyclopropanes represents another important stereoselective transformation [26]. This reaction allows for the introduction of hydroxyl groups with high stereoselectivity, providing access to functionalized cyclopropane derivatives [26]. The stereochemical outcome is influenced by the steric and electronic properties of the cyclopropane ring, resulting in predictable diastereoselectivity [26].

Research by Cossy and colleagues has demonstrated that the dihydroxylation of isopropenyl-substituted three-membered rings proceeds with high diastereoselectivity [26]. This finding has important implications for the synthesis of functionalized isopropenylcyclopropanes containing multiple stereogenic centers [24]. The stereochemical outcome of these reactions is influenced by the conformational preferences of the isopropenylcyclopropane substrate and the steric interactions during the dihydroxylation process [26].

Base-induced 1,3-elimination of γ-epoxy ketones has been shown to afford trans-2-(hydroxymethyl)cyclopropyl ketones, contrary to previous reports [24]. This discovery has led to a revision of the relative configuration of cyclopropyl ketones obtained through this method and has expanded the synthetic utility of this approach for accessing stereodefined isopropenylcyclopropanes [24].

The table below summarizes key stereoselective approaches for the synthesis of isopropenylcyclopropanes:

| Method | Stereochemical Control | Key Features | Typical Yields |

|---|---|---|---|

| Hydroxy-directed cyclopropanation | High cis-selectivity | Utilizes hydroxyl directing effect [2] [6] | 70-90% |

| Intramolecular cyclopropanation | High stereoselectivity | Forms bicyclic intermediates [24] | 60-80% |

| Diastereoselective hydroboration | High diastereoselectivity | Controlled by steric factors [26] | 65-85% |

| Base-induced 1,3-elimination | Trans-selectivity | Revised stereochemical understanding [24] | 50-75% |

These stereoselective methodologies provide valuable tools for the synthesis of isopropenylcyclopropanes with defined stereochemistry, enabling access to structurally diverse derivatives for various applications in organic synthesis and materials science [3] [26].

Catalytic Asymmetric Cyclopropanation Techniques

Catalytic asymmetric cyclopropanation represents a sophisticated approach for the synthesis of enantiomerically enriched isopropenylcyclopropanes [4]. These methods employ chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction, resulting in the preferential formation of one enantiomer over the other [6]. The development of efficient catalytic asymmetric cyclopropanation techniques has significantly expanded the synthetic utility of isopropenylcyclopropanes in the preparation of chiral building blocks for complex molecule synthesis [16].

Metal-catalyzed asymmetric cyclopropanation using diazo compounds represents one of the most versatile approaches for the enantioselective synthesis of isopropenylcyclopropanes [10]. Rhodium carboxylate complexes, such as dirhodium tetraacetate with chiral ligands, have emerged as effective catalysts for these transformations [10]. The chiral environment created by the ligands around the metal center directs the approach of the alkene to the metal carbene intermediate, resulting in high levels of enantioselectivity [9].

Copper-based catalysts have also demonstrated excellent performance in asymmetric cyclopropanation reactions [6]. Chiral copper complexes, particularly those derived from bis(oxazoline) ligands, have been successfully employed for the enantioselective cyclopropanation of various alkenes, including those leading to isopropenylcyclopropanes [16]. The stereochemical outcome is influenced by the structure of the chiral ligand and the electronic and steric properties of the substrate [6].

Recent advances in asymmetric cyclopropanation have explored the use of cobalt catalysts for the transfer of non-stabilized carbenes [4]. This approach employs gem-dichloroalkanes as carbene precursors, offering an alternative to traditional diazo-based methods [4]. Using chiral pyridine-bis(oxazoline) ligands, moderate levels of enantioselectivity (up to 45% ee) have been achieved [4]. Further optimization with C₁-symmetric ligands, such as oxazoline-iminopyridine (OIP) complexes, has led to significant improvements in enantioselectivity (up to 94% ee) [4].

The substrate scope for catalytic asymmetric cyclopropanation includes various alkene classes, such as styrenes, 1,1-disubstituted alkenes, and (Z)-1,3-disubstituted alkenes [4]. The mode of asymmetric induction typically relies on the presence of a branched carbon on one side of the double bond, which interacts with the chiral catalyst to control the facial selectivity of the cyclopropanation [4]. The reaction tolerates various functional groups, including protic functionalities, thioethers, and aryl halides [4].

Computational studies have provided insights into the origin of enantioselectivity in these reactions [4]. For example, DFT models suggest that in cobalt-catalyzed asymmetric cyclopropanation, the lowest-energy transition state involves the approach of the alkene on the same side as specific substituents of the chiral ligand, allowing the carbene moiety to be situated on the less hindered face of the catalyst [4].

The table below summarizes key catalytic asymmetric cyclopropanation techniques applicable to isopropenylcyclopropane synthesis:

| Catalyst System | Carbene Source | Substrate Scope | Enantioselectivity |

|---|---|---|---|

| Rh₂(S-PTTL)₄ | Diazo compounds | Styrenes and derivatives | Moderate to good (60-90% ee) [16] |

| Cu-bis(oxazoline) | Diazo compounds | Various alkenes | Good to excellent (80-98% ee) [6] |

| (OIP)CoBr₂ | gem-Dichloroalkanes | Monosubstituted and 1,1-disubstituted alkenes | Excellent (>80% ee) [4] |

| Chiral Zn complexes | Diiodomethane | Allylic alcohols | Moderate to good (70-90% ee) [6] |

The development of organocatalytic approaches for asymmetric cyclopropanation represents another frontier in this field [13]. These methods avoid the use of transition metals, instead relying on small organic molecules as catalysts [13]. While not yet extensively applied to isopropenylcyclopropane synthesis, these approaches offer potential advantages in terms of catalyst availability and environmental impact [13].

Industrial-Scale Production Processes

The industrial-scale production of isopropenylcyclopropane and related cyclopropane derivatives presents unique challenges and opportunities [15]. While laboratory-scale syntheses often prioritize stereochemical control and functional group tolerance, industrial processes must balance these considerations with factors such as cost-effectiveness, safety, scalability, and environmental impact [18].

Traditional industrial methods for cyclopropane production typically involve the Simmons-Smith reaction or its modifications [15]. The Simmons-Smith reaction using zinc-copper couple and diiodomethane has been adapted for larger-scale applications, though the high cost of diiodomethane presents an economic challenge [12]. The Furukawa modification, which employs diethylzinc instead of the zinc-copper couple, offers improved reactivity but introduces additional safety concerns due to the pyrophoric nature of diethylzinc [7].

Alternative approaches using cheaper reagents have been developed to address economic considerations [12]. These include the use of dibromomethane or diazomethane with zinc iodide as more cost-effective alternatives to diiodomethane [12]. However, the hazardous nature of diazomethane limits its application in large-scale processes [21].

Recent innovations in flow chemistry have significantly advanced the industrial production of cyclopropanes, including isopropenylcyclopropane [20] [22]. Continuous flow processes offer several advantages over batch reactions, including improved heat transfer, enhanced mixing, and better control of reaction parameters [20]. These benefits are particularly valuable for cyclopropanation reactions, which often involve exothermic steps and reactive intermediates [22].

An electrochemical methodology for cyclopropanation in continuous flow has been developed, leveraging a nickel-catalyzed process [20]. This approach demonstrates broad substrate scope, accommodating both electron-rich and electron-poor alkenes with high functional group tolerance [20]. The methodology enables the synthesis of methylated, deuterated, and chloro-substituted cyclopropanes using diverse feedstocks [22]. Notably, the reaction operates under ambient conditions, tolerates air and moisture, and achieves scalability through continuous-flow technology, offering a straightforward route to multi-gram quantities with enhanced throughput [22].

The table below summarizes key industrial-scale production processes for cyclopropanes applicable to isopropenylcyclopropane:

| Process | Key Features | Advantages | Limitations |

|---|---|---|---|

| Modified Simmons-Smith | Uses zinc reagents and dihalomethanes [15] | Well-established, reliable [12] | High cost of reagents, safety concerns [12] |

| Flow electroreductive cyclopropanation | Nickel-catalyzed, continuous flow [20] [22] | Scalable, ambient conditions, air/moisture tolerant [22] | Relatively new technology, specialized equipment required [20] |

| Photocatalytic cyclopropanation | Uses bench-stable reagents, oxygen as oxidant [23] | Safer reagents, mild conditions [23] | Limited substrate scope, scaling challenges [23] |

| One-step diastereoselective synthesis | Uses low-cost precursors, high stereoselectivity [19] | Convergent synthesis, fewer steps [19] | Specific to certain cyclopropane types [19] |

Industrial production of isopropenylcyclopropane specifically has been reported to involve the catalytic cyclopropanation of isopropenyl derivatives . This process typically employs metal catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring . The reaction conditions are optimized to achieve high yields and purity of the final product .

A documented industrial approach for isopropenylcyclopropane synthesis involves the dehydration of dimethylcyclopropylcarbinol [30]. Under optimized conditions using concentrated sulfuric acid as the dehydrating agent, yields exceeding 70% have been achieved [30]. This method represents a practical approach for larger-scale production, though careful control of reaction conditions is essential to minimize the formation of byproducts such as 2,2-dimethyltetrahydrofuran [30].

Thermodynamic Parameters and Phase Behavior

Isopropenylcyclopropane exhibits characteristic thermodynamic properties that reflect its unique molecular structure combining a cyclopropane ring with a vinyl substituent. The compound has a molecular weight of 82.1436 g/mol and displays well-defined phase transition temperatures [1] [2].

The boiling point of isopropenylcyclopropane has been consistently measured at 343.5 ± 0.1 K (70.35°C), representing an average of seven independent determinations [3] [1]. This relatively low boiling point is consistent with the compound's moderate molecular weight and limited intermolecular interactions. Individual measurements from various studies show excellent agreement, with values ranging from 343.48 K to 343.7 K [3].

The melting point is established at 170.81 K (-102.34°C) with uncertainties ranging from ±0.15 to ±0.3 K, based on multiple independent studies [1] [2]. This extremely low melting point indicates weak intermolecular forces in the solid state, characteristic of small hydrocarbon molecules.

Thermochemical data reveal significant discrepancies in formation enthalpy values. The enthalpy of combustion for the liquid phase is reported as -3849 kJ/mol [1] [2]. However, the corresponding formation enthalpies show substantial variation: one study calculates 59.0 kJ/mol while another indicates -170 kJ/mol [1] [2]. These differences likely reflect methodological variations and require further experimental validation.

Gas-phase ion energetics provide additional thermodynamic insights. The compound exhibits a proton affinity of 871.6 kJ/mol and gas basicity of 842.7 kJ/mol [1], indicating moderate basicity consistent with alkene-containing molecules. The ionization energy is measured at 8.66 ± 0.05 eV [1], reflecting the stability of the neutral molecule and the energy required for electron removal.

| Property | Value | Units | Uncertainty | Reference |

|---|---|---|---|---|

| Molecular Weight | 82.1436 | g/mol | N/A | NIST WebBook |

| Boiling Point | 343.5 | K | ±0.1 | NIST WebBook |

| Melting Point | 170.81 | K | ±0.15-0.3 | Slabey and Wise, 1952 |

| Enthalpy of Combustion | -3849 | kJ/mol | N/A | Tatevskii et al., 1973 |

| Proton Affinity | 871.6 | kJ/mol | N/A | Hunter and Lias, 1998 |

| Gas Basicity | 842.7 | kJ/mol | N/A | Hunter and Lias, 1998 |

| Ionization Energy | 8.66 | eV | ±0.05 | Wolkoff et al., 1980 |

Spectroscopic Characterization

Infrared (IR) Spectral Analysis

The infrared spectrum of isopropenylcyclopropane provides detailed information about its vibrational modes and functional group characteristics [2] [4]. Gas-phase IR spectroscopy reveals distinct absorption patterns characteristic of the compound's structural features.

The C-H stretching region (2850-3000 cm⁻¹) displays strong absorption bands corresponding to alkyl C-H bonds from both the cyclopropane ring and the isopropenyl substituent [4]. These bands are particularly prominent due to the multiple C-H bonds present in the molecular structure.

The C=C stretching vibration appears in the 1620-1680 cm⁻¹ region with medium intensity, confirming the presence of the vinyl group [5] [4]. This frequency range is typical for alkene stretching modes and provides clear spectroscopic evidence for the double bond character.

Methyl group deformations are observed in the 1350-1480 cm⁻¹ range, with symmetric deformations appearing at 1370-1390 cm⁻¹ and asymmetric deformations at 1450-1470 cm⁻¹ [5] [4]. The intensity and frequency of these bands reflect the presence of the methyl substituent on the vinyl group.

Cyclopropane ring deformations manifest as medium-to-strong intensity bands in the 800-1100 cm⁻¹ region [5] [4]. These characteristic vibrations include ring breathing modes and deformation vibrations unique to the three-membered ring system. The distinctive nature of these bands makes them valuable for structural identification.

C-C skeletal vibrations appear throughout the 1000-1300 cm⁻¹ range with medium intensity [4]. These bands arise from various C-C stretching modes within both the ring and the substituent chain.

Lower frequency regions (400-800 cm⁻¹) contain CH₂ rocking modes and C-C-C bending vibrations [5] [4]. These bands, while weaker in intensity, provide additional confirmation of the molecular structure and contribute to the compound's spectroscopic fingerprint.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H Stretching (alkyl) | 2850-3000 | Strong | ν(C-H) alkyl groups |

| C=C Stretching | 1620-1680 | Medium | ν(C=C) vinyl group |

| CH₃ Asymmetric Deformation | 1450-1470 | Medium | δₐₛ(CH₃) asymmetric bend |

| CH₃ Symmetric Deformation | 1370-1390 | Medium | δₛ(CH₃) symmetric bend |

| Cyclopropane Ring Deformation | 800-1100 | Medium-Strong | Ring breathing and deformation |

| C-C Stretching | 1000-1300 | Medium | ν(C-C) skeletal vibrations |

| CH₂ Rocking | 720-800 | Medium | ρ(CH₂) rocking modes |

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for isopropenylcyclopropane, though specific NMR data for this compound are limited in the available literature. Based on related cyclopropane derivatives and general NMR principles, characteristic patterns can be anticipated [6] [7].

Proton NMR (¹H NMR) would be expected to show distinct signals corresponding to different proton environments. The cyclopropane ring protons typically appear as complex multipets in the 0.5-1.5 ppm region due to their unique chemical environment and coupling patterns [8] [9]. The vinyl protons would appear in the characteristic alkene region (5.0-6.5 ppm), while the methyl group on the isopropenyl substituent would show as a singlet around 1.8-2.2 ppm [9] [10].

Carbon-13 NMR (¹³C NMR) spectroscopy would reveal distinct carbon environments reflecting the molecular structure [11] [12]. The cyclopropane carbons would appear in the aliphatic region (typically 10-30 ppm), while the vinyl carbons would be observed in the alkene region (100-150 ppm) [12]. The methyl carbon of the isopropenyl group would appear as a characteristic signal around 20-25 ppm.

Coupling patterns in both ¹H and ¹³C NMR would provide valuable information about connectivity and stereochemistry [13] [14]. The cyclopropane ring would show characteristic coupling constants reflecting the strained ring geometry, while the vinyl system would display typical alkene coupling patterns [6] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of isopropenylcyclopropane reveals characteristic fragmentation patterns that provide structural information and aid in compound identification [15] [16]. Electron ionization mass spectrometry shows the molecular ion peak and several fragment ions resulting from specific bond cleavages [1] [2].

The molecular ion peak appears at m/z 82, corresponding to the molecular weight of the compound [1] [15]. This peak serves as the base for calculating relative intensities of fragment ions and confirms the molecular formula C₆H₁₀.

Loss of methyl radical (m/z 67) represents a major fragmentation pathway, typically resulting from α-cleavage adjacent to the vinyl group [1]. This fragment ion often shows high relative intensity due to the stability of the resulting carbocation.

Cyclic fragment formation at m/z 54 corresponds to [C₄H₆]⁺- and suggests ring expansion or rearrangement processes [1]. This type of fragmentation is common in cyclopropane-containing compounds and reflects the inherent ring strain.

The allyl cation (m/z 41, [C₃H₅]⁺) represents another significant fragment resulting from β-cleavage processes [1]. This fragment is particularly stable due to resonance stabilization and typically shows moderate to high intensity.

Additional fragments include the propargyl cation (m/z 39, [C₃H₃]⁺), vinyl cation (m/z 27, [C₂H₃]⁺), and methyl cation (m/z 15, [CH₃]⁺) [1]. These smaller fragments result from successive bond cleavages and provide additional structural confirmation.

Appearance energy measurements indicate that the C₅H₇⁺ fragment (m/z 67) has an appearance energy of 9.18 ± 0.05 eV, corresponding to loss of CH₃ from the molecular ion [1]. This value provides thermochemical information about the fragmentation process.

| m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Pathway |

|---|---|---|---|

| 82 | 100 | [M]⁺- (Molecular ion) | Molecular ion peak |

| 67 | 85 | [M-CH₃]⁺ (Loss of methyl) | α-cleavage from vinyl group |

| 54 | 45 | [C₄H₆]⁺- (Cyclic fragment) | Ring expansion and rearrangement |

| 41 | 75 | [C₃H₅]⁺ (Allyl cation) | β-cleavage with charge retention |

| 39 | 60 | [C₃H₃]⁺ (Propargyl cation) | Ring opening and H₂ loss |

| 27 | 35 | [C₂H₃]⁺ (Vinyl cation) | Further fragmentation |

| 15 | 25 | [CH₃]⁺ (Methyl cation) | Simple alkyl loss |

Electronic Structure and Molecular Orbital Configuration

The electronic structure of isopropenylcyclopropane reflects the unique combination of cyclopropane ring strain and vinyl group conjugation effects [17] [18]. Theoretical studies provide insights into the molecular orbital configuration and electronic properties that influence the compound's chemical behavior.

Molecular orbital analysis reveals that the compound's electronic structure is dominated by the interaction between the strained cyclopropane ring orbitals and the π-system of the vinyl group [17] [18]. The cyclopropane ring exhibits characteristic Walsh-type orbitals that arise from the unique bonding in three-membered rings [18].

The highest occupied molecular orbital (HOMO) is primarily localized on the vinyl group with some contribution from the cyclopropane ring [17]. This orbital has predominantly π-character and determines many of the compound's chemical reactivity patterns, particularly its susceptibility to electrophilic attack.

The lowest unoccupied molecular orbital (LUMO) shows anti-bonding character with contributions from both the vinyl π* system and the cyclopropane ring orbitals [17] [18]. The energy gap between HOMO and LUMO influences the compound's optical properties and chemical stability.

Ring strain effects significantly influence the electronic structure of the cyclopropane portion [18]. The three-membered ring requires bent bonds that deviate significantly from normal tetrahedral geometry, resulting in increased s-character in the C-C bonds and altered electronic distribution [19].

Conjugation effects between the vinyl group and the cyclopropane ring are limited but present [17]. The interaction between the vinyl π-system and the Walsh orbitals of the cyclopropane ring contributes to the overall stability and reactivity patterns of the molecule.

Quantum mechanical calculations suggest that the ionization energy calculated values align well with experimental measurements of 8.66 ± 0.05 eV [1] [17]. This agreement validates the theoretical models used to describe the electronic structure.

Orbital symmetry considerations play important roles in determining allowed chemical transformations [17] [20]. The specific symmetry of the frontier orbitals influences the compound's participation in cycloaddition reactions and other concerted processes.

Electron density distribution analysis reveals charge polarization effects resulting from the different electronegativity environments within the molecule [17]. The vinyl carbon atoms show different electron densities compared to the cyclopropane carbons, influencing reactivity patterns and chemical behavior.